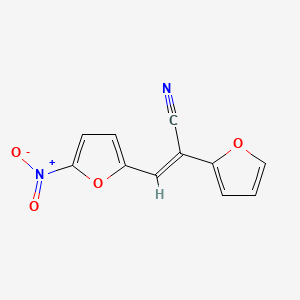
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a complex organic compound that features multiple functional groups, including a benzyloxycarbonyl group, a tert-butoxycarbonyl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the appropriate amino acid derivative and introduce the benzyloxycarbonyl and tert-butoxycarbonyl protecting groups through standard carbamate formation reactions. The pyrrolidine ring can be introduced via cyclization reactions, often using conditions that favor the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved can vary widely, but often include key regulatory proteins and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid analogs: Compounds with similar structures but different substituents or stereochemistry.
Other carbamate-protected amino acids: Compounds that feature carbamate protecting groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C21H28N2O7 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(3S)-4-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C21H28N2O7/c1-21(2,3)30-19(27)16-10-7-11-23(16)18(26)15(12-17(24)25)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,24,25)/t15-,16-/m0/s1 |
Clé InChI |
MCCPEPMTBMAZAM-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)









